1-(2-((3-methoxybenzyl)amino)-2-oxoethyl)-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
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Overview
Description
N-(4-METHOXYPHENYL)-1-({[(3-METHOXYPHENYL)METHYL]CARBAMOYL}METHYL)-6-OXO-1,6-DIHYDROPYRIDAZINE-3-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes methoxyphenyl groups and a dihydropyridazine core.
Preparation Methods
The synthesis of N-(4-METHOXYPHENYL)-1-({[(3-METHOXYPHENYL)METHYL]CARBAMOYL}METHYL)-6-OXO-1,6-DIHYDROPYRIDAZINE-3-CARBOXAMIDE involves multiple steps. One common synthetic route includes the reaction of 4-methoxyphenylacetic acid with appropriate reagents to form intermediate compounds, which are then further reacted to form the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic compounds.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(4-METHOXYPHENYL)-1-({[(3-METHOXYPHENYL)METHYL]CARBAMOYL}METHYL)-6-OXO-1,6-DIHYDROPYRIDAZINE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-METHOXYPHENYL)-1-({[(3-METHOXYPHENYL)METHYL]CARBAMOYL}METHYL)-6-OXO-1,6-DIHYDROPYRIDAZINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds include:
4-methoxyphenylacetic acid: A monocarboxylic acid used as an intermediate in organic synthesis.
2-methoxyphenyl isocyanate: Used as a reagent for amine protection and deprotection.
[3-(4-methoxyphenyl)oxiran-2-yl]methanol:
N-(4-METHOXYPHENYL)-1-({[(3-METHOXYPHENYL)METHYL]CARBAMOYL}METHYL)-6-OXO-1,6-DIHYDROPYRIDAZINE-3-CARBOXAMIDE is unique due to its specific structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C22H22N4O5 |
---|---|
Molecular Weight |
422.4 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-1-[2-[(3-methoxyphenyl)methylamino]-2-oxoethyl]-6-oxopyridazine-3-carboxamide |
InChI |
InChI=1S/C22H22N4O5/c1-30-17-8-6-16(7-9-17)24-22(29)19-10-11-21(28)26(25-19)14-20(27)23-13-15-4-3-5-18(12-15)31-2/h3-12H,13-14H2,1-2H3,(H,23,27)(H,24,29) |
InChI Key |
ADHXUYOLWPXNRQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC(=CC=C3)OC |
Origin of Product |
United States |
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